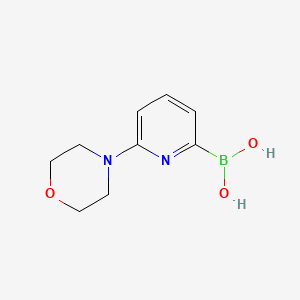

(6-Morpholinopyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

(6-morpholin-4-ylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O3/c13-10(14)8-2-1-3-9(11-8)12-4-6-15-7-5-12/h1-3,13-14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONPJFKNMVJHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671289 | |

| Record name | [6-(Morpholin-4-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310385-04-6 | |

| Record name | [6-(Morpholin-4-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of (6-Morpholinopyridin-2-yl)boronic Acid in DMSO and Methanol

Introduction

(6-Morpholinopyridin-2-yl)boronic acid is a heterocyclic organic compound featuring a pyridine ring substituted with a morpholine and a boronic acid functional group.[1][2] Such molecules are of significant interest in medicinal chemistry and drug discovery, often serving as key building blocks in the synthesis of complex pharmaceutical agents.[3][4] The boronic acid moiety, in particular, is a versatile functional group known for its role in enzyme inhibition and its utility in Suzuki-Miyaura cross-coupling reactions.[4]

Understanding the solubility of (6-Morpholinopyridin-2-yl)boronic acid in common laboratory solvents like dimethyl sulfoxide (DMSO) and methanol is a critical first step in its application. Solubility dictates how a compound can be stored, formulated for assays, and utilized in synthetic reactions. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in the fundamental principles of solubility science. We will explore the theoretical considerations for its solubility in DMSO and methanol, and provide detailed, field-proven protocols for experimentally determining its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. (6-Morpholinopyridin-2-yl)boronic acid possesses both polar and non-polar characteristics. The morpholine and pyridine rings introduce some lipophilicity, while the boronic acid group and the nitrogen and oxygen atoms are capable of hydrogen bonding, contributing to its polarity.

Solubility in Dimethyl Sulfoxide (DMSO)

Solubility in Methanol

Methanol is a polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor. Boronic acids, in general, are known to be soluble in polar solvents like methanol.[3] The hydroxyl group of methanol can engage in hydrogen bonding with the boronic acid moiety and the heteroatoms of (6-Morpholinopyridin-2-yl)boronic acid. Furthermore, boronic acids can undergo esterification with alcohols like methanol, which can influence their solubility behavior.[9][10] While this reaction is typically catalyzed, the potential for interaction should be considered. It is expected that (6-Morpholinopyridin-2-yl)boronic acid will be soluble in methanol, making it a viable solvent for various applications, including chemical reactions and certain analytical techniques.[11]

Experimental Determination of Solubility

To accurately determine the solubility of (6-Morpholinopyridin-2-yl)boronic acid, two primary types of solubility assays are employed: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a supersaturated solution, typically prepared by diluting a DMSO stock, is allowed to precipitate over a short period.[7][8][12] This measurement is highly relevant for early-stage drug discovery, where compounds are often handled as DMSO stock solutions.[12]

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[7][13][14] This is a more fundamental measure of solubility and is crucial for understanding a compound's behavior in formulation and for biopharmaceutical classification.[7]

Data Presentation

Experimental solubility data for (6-Morpholinopyridin-2-yl)boronic acid in DMSO and methanol should be presented in a clear and organized manner. The following tables provide a template for how such data should be structured.

| Solvent | Solubility Type | Concentration (mg/mL) | Concentration (µM) | Method | Temperature (°C) |

| DMSO | Kinetic | Experimental Value | Experimental Value | Nephelometry | 25 |

| Methanol | Kinetic | Experimental Value | Experimental Value | Nephelometry | 25 |

| DMSO | Thermodynamic | Experimental Value | Experimental Value | Shake-Flask | 25 |

| Methanol | Thermodynamic | Experimental Value | Experimental Value | Shake-Flask | 25 |

Experimental Protocols

The following are detailed protocols for determining the kinetic and thermodynamic solubility of (6-Morpholinopyridin-2-yl)boronic acid.

Protocol 1: Kinetic Solubility Determination by Nephelometry

This protocol outlines a high-throughput method for assessing kinetic solubility by measuring light scattering caused by precipitated compound.[6][8]

Materials:

-

(6-Morpholinopyridin-2-yl)boronic acid

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer

-

Automated liquid handler (recommended)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of (6-Morpholinopyridin-2-yl)boronic acid in DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 µM).

-

Addition to Buffer: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing PBS (e.g., 198 µL per well). This creates a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking.

-

Measurement: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Protocol 2: Thermodynamic Solubility Determination by Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining equilibrium solubility.[8][14]

Materials:

-

(6-Morpholinopyridin-2-yl)boronic acid (solid)

-

DMSO

-

Methanol

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

HPLC-UV system

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of solid (6-Morpholinopyridin-2-yl)boronic acid to separate vials containing a known volume of DMSO and methanol. Ensure there is undissolved solid present.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

Quantification:

-

Prepare a calibration curve using known concentrations of (6-Morpholinopyridin-2-yl)boronic acid in the respective solvent.

-

Dilute the collected supernatant with the appropriate solvent to fall within the range of the calibration curve.

-

Analyze the diluted samples and standards by HPLC-UV.

-

Calculate the concentration of the original supernatant based on the calibration curve and the dilution factor. This concentration represents the thermodynamic solubility.

-

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Conclusion

While specific, publicly available quantitative solubility data for (6-Morpholinopyridin-2-yl)boronic acid in DMSO and methanol is limited, a strong theoretical basis suggests good solubility in both solvents. This guide provides the necessary framework for any researcher to experimentally determine these crucial parameters. The provided protocols for kinetic and thermodynamic solubility are robust and widely accepted in the field. By following these methodologies, scientists can generate reliable and reproducible solubility data, enabling the effective use of (6-Morpholinopyridin-2-yl)boronic acid in their research and development endeavors.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility - ADME@NCATS. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ResearchGate. Experimental study of solubility of boric acid in steam at boiling. [Link]

-

MDPI. Properties and Multidisciplinary Applications of Zeolites and Mesoporous Materials. [Link]

-

ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]

-

Michigan State University. Boronic Acids in Molecular Self-Assembly. [Link]

- Google Patents. US10377700B2 - Process for the recovery of a boronic acid.

- Google Patents.

-

Sumitomo Chemical. Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. [Link]

- Google Patents. US4208392A - Two-step process for removing boron compounds from aqueous solutions of magnesium chloride.

-

Griffith Research Online. Boric Acid Catalyzed Methyl Esterification of Sugar Acids. [Link]

-

UNT Digital Library. Literature Review of Boric Acid Solubility Data. [Link]

-

Semantic Scholar. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. [Link]

-

MDPI. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. [Link]

-

ResearchGate. Boronic acid mono- and diesters of the aldopentoses. [Link]

-

ChemRxiv. Supporting Information for A Mild and Simple Method for Making MIDA Boronates. [Link]

-

KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

-

Mol-Instincts. 6-morpholinopyridin-3-ylboronic acid - 904326-93-8 - Structure, Synthesis, Properties. [Link]

-

National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

-

PubChem. 6-(morpholino)pyridine-3-boronic acid (contains varying amounts of anhydride). [Link]

Sources

- 1. CAS 1310385-04-6 | 6-Morpholinopyridine-2-boronic acid - Synblock [synblock.com]

- 2. 6-morpholinopyridin-3-ylboronic acid - 904326-93-8 - Structure, Synthesis, Properties [organoborons.com]

- 3. CAS 904326-93-8: (6-Morpholino-3-pyridinyl)boronic acid [cymitquimica.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. enamine.net [enamine.net]

- 9. US4208392A - Two-step process for removing boron compounds from aqueous solutions of magnesium chloride - Google Patents [patents.google.com]

- 10. DSpace [research-repository.griffith.edu.au]

- 11. mdpi.com [mdpi.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. protocols.io [protocols.io]

- 14. evotec.com [evotec.com]

(6-Morpholinopyridin-2-yl)boronic acid CAS number and identifiers

An In-Depth Technical Guide to (6-Morpholinopyridin-2-yl)boronic Acid

Introduction: A Key Building Block in Modern Synthesis

(6-Morpholinopyridin-2-yl)boronic acid is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research communities. As a bifunctional molecule, it incorporates the desirable morpholine and pyridine scaffolds—both prevalent in biologically active compounds—with the versatile boronic acid functional group.[1] This strategic combination makes it a valuable reagent, primarily employed as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

Its principal application lies in the Suzuki-Miyaura reaction, one of the most powerful and widely used methods for constructing carbon-carbon bonds in medicinal chemistry.[2] The ability to use this building block to introduce the morpholinopyridyl moiety allows for the efficient synthesis of complex molecules and the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.[3] This guide provides a detailed overview of its chemical identifiers, properties, core applications, and a practical, field-tested experimental protocol for its use.

Compound Identification and Physicochemical Properties

Accurate identification is critical for experimental reproducibility and regulatory compliance. The primary identifiers and key properties for (6-Morpholinopyridin-2-yl)boronic acid are summarized below.

Table 1: Core Identifiers for (6-Morpholinopyridin-2-yl)boronic acid

| Identifier | Value | Source |

| CAS Number | 1310385-04-6 | [4][5] |

| IUPAC Name | (6-Morpholin-4-ylpyridin-2-yl)boronic acid | N/A |

| Molecular Formula | C₉H₁₃BN₂O₃ | [4] |

| Molecular Weight | 208.02 g/mol | [4] |

| MDL Number | MFCD09607739 | [4] |

Table 2: Physicochemical and Safety Data

| Property | Value | Source |

| Physical Form | Solid (typically a white to off-white powder) | [6] |

| Storage | Store in a dry, sealed place; often recommended at -20°C, protected from light. | [4] |

| GHS Pictogram | GHS07 (Harmful/Irritant) | [7] |

| GHS Signal Word | Warning | [7] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

The Strategic Role of Boronic Acids in Drug Discovery

The rise of boronic acids in medicinal chemistry was significantly influenced by the FDA approval of Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[8][9] This event demystified previous concerns about the potential toxicity of boron-containing compounds and highlighted their therapeutic potential.[10] Boronic acids are valued for several reasons:

-

Versatile Reactivity: They are exceptionally effective in Suzuki-Miyaura cross-coupling, a reaction favored in pharmaceutical development for its reliability and broad functional group tolerance.[2][3]

-

Enzyme Inhibition: The boron atom is a Lewis acid, capable of forming a reversible covalent bond with the hydroxyl group of serine residues in the active sites of enzymes, making boronic acids effective inhibitors of serine proteases.[8][9]

-

Bioisosteric Replacement: The boronic acid group can act as a bioisostere of the carboxylic acid group, offering a different physicochemical profile (pKa, geometry) that can be exploited to optimize a drug candidate's properties.[9]

The morpholine and pyridine motifs are themselves "privileged structures" in drug design. The morpholine ring often enhances aqueous solubility and metabolic stability, while the pyridine ring provides a key scaffold for interacting with biological targets.[1] (6-Morpholinopyridin-2-yl)boronic acid thus provides an efficient means to incorporate these valuable pharmacophores into new chemical entities.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this reagent. It facilitates the formation of a C-C bond between the boronic acid (the nucleophile) and an organohalide (the electrophile) using a palladium catalyst.

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle. A key feature of the mechanism is the requirement to activate the boronic acid with a base. This activation forms a boronate complex, which enhances the nucleophilicity of the organic group on the boron, thereby facilitating the crucial transmetalation step.[11]

Challenges with 2-Pyridyl Boronic Acids

While powerful, the Suzuki-Miyaura coupling of 2-substituted nitrogen-containing heteroaryls like (6-Morpholinopyridin-2-yl)boronic acid can be challenging. The nitrogen atom adjacent to the boronic acid can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Furthermore, these electron-deficient heteroaryl boronic acids can be prone to protodeboronation (cleavage of the C-B bond by a proton source), which reduces reaction yield.[12] Overcoming these challenges requires careful selection of the catalyst, ligand, base, and reaction conditions, as detailed in the protocol below.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general, robust method for the Suzuki-Miyaura coupling of (6-Morpholinopyridin-2-yl)boronic acid with a representative aryl bromide.

Workflow Visualization

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. CAS 1310385-04-6 | 6-Morpholinopyridine-2-boronic acid - Synblock [synblock.com]

- 5. (6-Morpholinopyridin-2-yl)boronic acid - CAS:1310385-04-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. CAS 904326-93-8: (6-Morpholino-3-pyridinyl)boronic acid [cymitquimica.com]

- 7. 2-Morpholinopyrimidin-5-ylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Safety & Handling Guide: (6-Morpholinopyridin-2-yl)boronic acid

Executive Summary & Technical Context[1][2][3][4][5][6]

(6-Morpholinopyridin-2-yl)boronic acid (CAS: 1310385-04-6) is a specialized heterocyclic building block primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize kinase inhibitors and other bioactive biaryls.

The "Senior Scientist" Reality Check: While standard SDS documents classify this compound as a generic irritant (Skin/Eye/Respiratory), the true technical hazard lies in its chemical instability . As a 2-pyridyl boronic acid, this compound is notoriously prone to protodeboronation (cleavage of the C-B bond).[1] This instability presents a dual risk:

-

Operational Failure: Rapid degradation leads to failed synthesis and loss of expensive starting material.

-

Hidden Toxicity: Degradation releases free morpholine derivatives and boric acid, altering the toxicological profile of the mixture in situ.

This guide moves beyond compliance to ensure both personnel safety and experimental success.

Chemical Identity & Physicochemical Properties[4][8][9][10]

| Property | Data | Technical Note |

| Chemical Name | (6-Morpholinopyridin-2-yl)boronic acid | Amphoteric nature (Basic Morpholine + Acidic Boron) |

| CAS Number | 1310385-04-6 | Verified for the free acid form. |

| Formula | C9H13BN2O3 | |

| Molecular Weight | ~208.02 g/mol | |

| Physical State | Off-white to yellow solid | Hygroscopic powder. |

| Solubility | DMSO, DMF, MeOH (limited) | Avoid protic solvents for storage. |

| pKa (Calc) | ~5.5 (Pyridine N) | The basic nitrogen facilitates self-catalyzed degradation. |

Critical Hazard Analysis (The "Why")

Standard GHS classifications provide the baseline, but we must analyze the mechanism of injury.

GHS Classification (H-Codes)

-

H335: May cause respiratory irritation.[3]

Mechanistic Toxicology

-

Lewis Acidity: The empty p-orbital on the boron atom acts as a Lewis acid, avidly binding to hydroxyl groups on mucous membranes, leading to irritation.

-

Amphoteric Irritation: The morpholine moiety is a secondary amine derivative (basic). Upon contact with moisture (sweat/tears), the compound can generate a localized pH spike, exacerbating the irritation caused by the boronic acid functionality.

-

Sensitization Risk: While not explicitly flagged in generic databases, morpholine derivatives are known sensitizers. Long-term low-level exposure should be treated as a sensitization risk.

The "2-Pyridyl Problem" (Stability Hazard)

Unlike phenylboronic acids, 2-pyridyl boronic acids are inherently unstable. The nitrogen atom at the 2-position (relative to boron) facilitates rapid hydrolysis of the C-B bond, especially in the presence of moisture or heat.

Degradation Pathway: (6-Morpholinopyridin-2-yl)B(OH)2 + H2O → 4-(pyridin-2-yl)morpholine + B(OH)3

Safety Implication: You are likely handling a mixture of the parent compound, the deboronated pyridine (often more volatile), and boric acid.

Visualization: Stability & Handling Logic

The following diagram outlines the decision matrix for handling this unstable reagent to prevent degradation and exposure.

Figure 1: Critical decision pathway for storage and handling to mitigate chemical instability.

Safe Handling & Operational Protocols

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95/P2 minimum. Due to the fine particle size and potential for deboronation products, a half-mask respirator with organic vapor/acid gas cartridges (OV/AG) is recommended if handling >500mg outside a fume hood.

-

Hand Protection:

-

Standard: Nitrile gloves (0.11 mm) are sufficient for incidental splash.

-

High Risk (Solutions): Double gloving (Nitrile under Laminate PE/EVOH) is required when dissolved in DMSO/DMF, as these solvents act as carriers, transporting the boronic acid through the skin [1].

-

-

Eye Protection: Chemical splash goggles. Face shield required if working with pressurized reaction vessels (e.g., microwave synthesis).

Storage Protocol (The "Self-Validating" System)

To ensure the reagent remains viable and safe:

-

Temperature: Store at -20°C .

-

Atmosphere: Purge headspace with Argon or Nitrogen after every use.

-

Container: Use amber glass with a Teflon-lined cap. Wrap the cap in Parafilm to prevent moisture ingress.

-

Validation: Before use, inspect for "wetness" or a distinct color change to dark orange/brown, which indicates significant oxidation or hydrolysis.

Emergency Response

-

Inhalation: Move to fresh air immediately. If wheezing occurs (boron irritation), seek medical attention.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or solvents, as this may increase absorption.

-

Spill: Do not dry sweep (dust generation). Cover with a damp absorbent pad or use a HEPA vacuum. Neutralize surface with a mild bicarbonate solution.

Application Context: Optimized Suzuki-Miyaura Coupling

Because of the 2-pyridyl instability, standard Suzuki conditions often fail. This protocol uses a "rapid heating" approach to favor cross-coupling over deboronation [2].

Experimental Workflow

Objective: Couple (6-Morpholinopyridin-2-yl)boronic acid with an aryl halide.

-

Preparation (Inert Atmosphere):

-

Charge reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Pd catalyst (e.g., Pd(dppf)Cl2, 5 mol%).[1]

-

Safety Note: Weigh the boronic acid last to minimize air exposure time.

-

-

Solvent System:

-

Use degassed Dioxane/Water (4:1) or DMF .

-

Why? While water promotes deboronation, it is necessary for the transmetallation step. The key is degassing to prevent oxidation.

-

-

Base Addition:

-

Add inorganic base (e.g., K2CO3 or Cs2CO3, 3.0 equiv).

-

-

Reaction (The Critical Step):

-

Method: Microwave irradiation or pre-heated oil bath at 80-100°C.

-

Reasoning: Slow ramping of temperature favors the protodeboronation side-reaction. Rapid heating engages the catalytic cycle faster than the degradation kinetics [3].

-

-

Quench & Disposal:

-

Quench with water/brine.

-

Waste: Aqueous layer contains boric acid and heavy metals (Pd). Dispose of as hazardous aqueous waste (Heavy Metal/Basic).

-

Workflow Visualization

Figure 2: Reaction workflow emphasizing rapid heating to overcome reagent instability.

References

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria.[5] (General guidance on boronic acid derivatives and skin permeation risks). Available at: [Link]

-

Knapp, D. M., et al. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. (Discusses the instability mechanism of 2-pyridyl boronates). Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Comprehensive review on handling unstable boron reagents). Available at: [Link]

Disclaimer: This guide is for informational purposes only and does not replace the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the batch in hand before use.

Sources

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of (6-Morpholinopyridin-2-yl)boronic Acid

Executive Summary

The coupling of (6-Morpholinopyridin-2-yl)boronic acid represents a classic "2-pyridyl paradox" in medicinal chemistry. While the 2-pyridyl motif is ubiquitous in kinase inhibitors (e.g., targeting ALK, ROS1) due to its hydrogen-bonding capability, the corresponding boronic acid reagents are notoriously unstable.

This Application Note provides a validated, high-performance protocol to couple this specific unstable reagent. Unlike standard Suzuki conditions (Pd(PPh₃)₄/Na₂CO₃), which lead to rapid protodeboronation (hydrolysis of the C–B bond), our protocol utilizes Buchwald Precatalysts (XPhos Pd G3) and controlled hydrolytic conditions to favor transmetallation over decomposition.

The Challenge: The "2-Pyridyl Problem"

Molecule Profile

-

Compound: (6-Morpholinopyridin-2-yl)boronic acid

-

CAS: 1310385-04-6[1]

-

Electronic Profile: The morpholine group at C6 is a strong electron-donating group (EDG). While this enhances the nucleophilicity of the pyridine ring, it paradoxically accelerates instability.

-

Stability: High.[2][3][4] The C2–B bond is extremely labile. In neutral or aqueous media, the shelf-life of the free acid is measured in minutes to hours.

Mechanistic Failure Mode: Protodeboronation

The primary failure mode is protodeboronation , where the boronic acid is replaced by a proton, yielding the useless byproduct 4-(pyridin-2-yl)morpholine.

Why it happens:

-

Basicity: The pyridine nitrogen is basic.[5]

-

Coordination: The boron atom is Lewis acidic.

-

Zwitterion Formation: An intramolecular N–B interaction or solvent-bridged network facilitates the transfer of a proton to the C2 position, cleaving the C–B bond.

Visualizing the Failure Pathway:

Figure 1: The competitive landscape between activation (green path) and decomposition (red/grey path). The goal is to accelerate the Transmetallation step to outcompete Hydrolysis.

Validated Protocol: The "Rapid-Fire" XPhos System

This protocol relies on XPhos Pd G3 , a precatalyst that generates the active monoligated Pd(0) species immediately upon dissolution. The bulky XPhos ligand facilitates the difficult oxidative addition and protects the metal center, while the specific solvent system minimizes water exposure while maintaining solubility.

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| Aryl Halide (Ar-Cl/Br) | Electrophile | 1.0 equiv | Chlorides are acceptable; Bromides preferred. |

| Boronic Acid | Nucleophile | 1.5 - 2.0 equiv | Excess is mandatory to account for decomposition. |

| XPhos Pd G3 | Catalyst | 0.02 - 0.05 equiv | 2-5 mol%. Do not use Pd(PPh₃)₄. |

| K₃PO₄ (Tribasic) | Base | 3.0 equiv | Finely ground solid. |

| THF | Solvent | 0.1 - 0.2 M | Anhydrous, degassed. |

| Water | Co-solvent | 2% v/v | Critical trace amount for boronate formation. |

Step-by-Step Procedure

Pre-Experiment:

-

Degas all solvents (THF and Water) by sparging with Argon for 15 minutes.

-

Ensure glassware is oven-dried.

Step 1: Catalyst Loading [6]

-

In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), (6-Morpholinopyridin-2-yl)boronic acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).

-

Add K₃PO₄ (3.0 equiv).

-

Seal the vial with a septum.

Step 2: Solvent Addition & Activation

-

Evacuate and backfill with Argon (x3).

-

Add THF via syringe.

-

Add the degassed Water (strictly 2% of total solvent volume, e.g., 20 µL per 1 mL THF). Note: Too much water accelerates protodeboronation; too little prevents reaction.

Step 3: The "Rapid-Fire" Reaction

-

Place the vial immediately into a pre-heated block at 60°C .

-

Why? Slow heating allows decomposition to win. Fast heating activates the catalyst to consume the boronic acid before it hydrolyzes.

-

-

Stir vigorously (1000 rpm) for 30 to 60 minutes .

-

Checkpoint: Monitor by LCMS at 30 mins. These reactions are typically fast. Extended heating (overnight) usually leads to dirty profiles.

-

Step 4: Workup

-

Cool to room temperature.

-

Dilute with EtOAc and filter through a pad of Celite/Silica to remove Pd and salts.

-

Concentrate and purify via flash chromatography.

Alternative Protocol: In-Situ Stabilization (The "Masking" Strategy)

If the free acid decomposes too fast even with Protocol 1, use this "Masking" strategy to convert the acid into a more stable Pinacol Ester in situ before coupling.

Workflow Diagram:

Figure 2: Two-stage protocol converting the unstable acid to a robust ester.

Protocol Modification:

-

Dissolve (6-Morpholinopyridin-2-yl)boronic acid in anhydrous THF.

-

Add Pinacol (1.2 equiv) and anhydrous MgSO₄ (5 equiv). Stir for 1 hour at RT.

-

Filter off MgSO₄ (anaerobically if possible) or simply decant the supernatant into a new vial containing the Aryl Halide, Catalyst, and Base.

-

Proceed with coupling.[7] The pinacol ester is significantly more resistant to protodeboronation.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Yield + High Protodeboronation | Hydrolysis is outcompeting coupling. | 1. Increase Boronic Acid to 2.5 equiv.2. Switch base to KF (anhydrous) in Toluene.3. Reduce water content. |

| No Reaction (SM Recovery) | Catalyst poisoning by Pyridine N. | 1. Switch to XPhos Pd G4 or SPhos Pd G3 .2. Increase catalyst loading to 5-10 mol%. |

| Homocoupling of Halide | Oxidation of Pd species. | Ensure rigorous degassing. Add a scavenger like 2,6-di-tert-butyl-4-methylphenol (BHT). |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Ligand is detaching. Lower temperature to 40°C or add 10% free XPhos ligand. |

References

-

Buchwald Precatalysts for Unstable Nucleophiles

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles.[8] Journal of the American Chemical Society, 132(40), 14073–14075.

-

-

Mechanisms of Protodeboronation

- Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society, 139(37), 13156-13165.

-

MIDA Boronates as Alternatives (Contextual)

- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling using MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963.

-

Commercial Availability & Data

- Sigma-Aldrich Product Sheet: XPhos Pd G3.

Sources

- 1. CAS 1310385-04-6 | 6-Morpholinopyridine-2-boronic acid - Synblock [synblock.com]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery [mdpi.com]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nasc.ac.in [nasc.ac.in]

Application Notes and Protocols for the Synthesis of Biaryl Pyridines from (6-Morpholinopyridin-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Biaryl Pyridines in Modern Drug Discovery

Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials science applications.[1] Among these, biaryl pyridines hold a place of particular importance in medicinal chemistry. The pyridine ring, a bioisostere of a phenyl group, can significantly enhance a molecule's pharmacological properties, including metabolic stability, potency, and permeability.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, improving solubility and bioavailability.[3] Consequently, pyridine-containing compounds are prevalent in numerous FDA-approved drugs for a wide range of therapeutic areas, from oncology to central nervous system disorders.[2][3]

The incorporation of a morpholine moiety, as in (6-Morpholinopyridin-2-yl)boronic acid, further enhances the drug-like properties of the resulting biaryl pyridine. Morpholine is a common fragment in medicinal chemistry, known for improving aqueous solubility and metabolic stability.[4] This application note provides a comprehensive guide to the synthesis of biaryl pyridines using (6-Morpholinopyridin-2-yl)boronic acid via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[5][6]

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide.[5][7] This reaction has become one of the most important methods for constructing carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide variety of starting materials.[1][8]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.[5][6]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process facilitated by a base. The base activates the boronic acid, making the organic group more nucleophilic.[5][9]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[5][10]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges in the Cross-Coupling of 2-Pyridylboronic Acids

While the Suzuki-Miyaura reaction is highly versatile, the use of 2-pyridylboronic acids can present unique challenges. These compounds are often prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields.[10][11][12] Additionally, the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[7] Careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, is therefore crucial for a successful coupling.

Experimental Protocol: Synthesis of Biaryl Pyridines

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of (6-Morpholinopyridin-2-yl)boronic acid with various aryl halides. Optimization may be necessary for specific substrates.

Materials and Reagents

-

(6-Morpholinopyridin-2-yl)boronic acid (or its pinacol ester)

-

Aryl halide (bromide or iodide are generally more reactive than chloride)[5]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

-

Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., PPh₃, PCy₃, SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Reaction Setup and Procedure

-

Preparation: To a dry Schlenk flask under an inert atmosphere, add (6-Morpholinopyridin-2-yl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%). If using a catalyst precursor and a separate ligand, add them at this stage.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[7]

-

Solvent Addition: Add the degassed solvent system via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1). The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl halide.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[7]

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[7]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Figure 2: General experimental workflow for the synthesis of biaryl pyridines.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of (6-Morpholinopyridin-2-yl)boronic acid.

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/Ligand | Phosphine ligands increase electron density at the palladium center, aiding oxidative addition.[5] |

| Ligand | PPh₃, PCy₃, SPhos, XPhos | Bulky and electron-rich ligands can improve catalyst stability and activity. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid for transmetalation.[9] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | The presence of water can be beneficial, but anhydrous conditions are sometimes superior for electron-rich boronic acids.[8] |

| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion. |

| Equivalents of Boronic Acid | 1.1–1.5 | A slight excess of the boronic acid is often used to compensate for potential protodeboronation.[7] |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere techniques; use a fresh batch of catalyst. |

| Protodeboronation of the boronic acid | Use a milder base (e.g., KF); use the boronate ester instead of the boronic acid.[9] | |

| Catalyst poisoning by the pyridine nitrogen | Use a ligand that can prevent strong coordination of the pyridine to the palladium. | |

| Formation of Homocoupled Products | Side reaction of the boronic acid or aryl halide | Optimize the reaction temperature and catalyst loading. |

| Difficulty in Purification | Residual palladium catalyst | Use a palladium scavenger or perform an additional wash with a suitable aqueous solution. |

Characterization of Biaryl Pyridines

The synthesized biaryl pyridines should be characterized using standard analytical techniques to confirm their structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl pyridines from (6-Morpholinopyridin-2-yl)boronic acid. By carefully selecting the reaction conditions and employing proper experimental techniques, researchers can efficiently access a wide range of these valuable compounds for applications in drug discovery and development. The insights and protocols provided in this application note serve as a valuable resource for scientists working in this field.

References

-

Wikipedia. Suzuki reaction. [Link]

-

Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 49(33), 5811-5814. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Royal Society of Chemistry. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. [Link]

-

ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?[Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

American Chemical Society Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

-

ResearchGate. Synthesis of 2‐pyridine‐containing biaryls: scope of this Review. [Link]

-

Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

-

Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of 2,4,6-Trivinylcyclotriboroxane-Pyridine Complex and Its Application in the Synthesis of 4-Vinyl-iso-quinoline. [Link]

-

American Chemical Society Publications. (2005). Synthesis and Identification of[5][6][13]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. [Link]

-

National Center for Biotechnology Information. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

- Google Patents.

-

National Center for Biotechnology Information. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. [Link]

-

MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

-

Organic-chemistry.org. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

-

ResearchGate. (2025). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. [Link]

-

Drug Discovery and Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]

-

ResearchGate. (2015). Morpholines. Synthesis and Biological Activity. [Link]

-

National Center for Biotechnology Information. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

-

ResearchGate. Synthesis of 2,6‐fluorophenyl boronic acid using a lithium reagent. [Link]

-

MDPI. (2026). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

Application Note & Protocols: Optimizing Palladium-Catalyzed Cross-Coupling of (6-Morpholinopyridin-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value and Challenge of 2-Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forming carbon-carbon bonds under mild conditions with broad functional group tolerance.[1][2] This reaction is a cornerstone in the pharmaceutical and fine chemical industries for synthesizing a vast array of organic molecules.[1][3] Within medicinal chemistry, the 2-substituted pyridine scaffold is a privileged motif, appearing in numerous biologically active compounds. The introduction of an electron-donating group, such as morpholine at the 6-position, creates a unique electronic environment that is of high interest in drug discovery programs.[4]

However, the utility of (6-Morpholinopyridin-2-yl)boronic acid and its 2-pyridyl analogues in cross-coupling is hampered by significant inherent challenges. These substrates are notoriously difficult coupling partners due to several competing factors:

-

Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow the crucial transmetalation step in the catalytic cycle.

-

Catalyst Inhibition: The lone pair of the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[4][5][6]

-

Protodeboronation: Most critically, 2-pyridylboronic acids are highly susceptible to protodeboronation, a non-productive pathway where the C–B bond is cleaved and replaced by a C–H bond, effectively destroying the nucleophile.[7][8]

This guide provides a detailed analysis of catalyst selection and step-by-step protocols designed to navigate these challenges, enabling researchers to successfully employ (6-Morpholinopyridin-2-yl)boronic acid in their synthetic campaigns.

The Core Challenge: Protodeboronation vs. Cross-Coupling

The success of any Suzuki-Miyaura reaction hinges on the rate of the productive catalytic cycle outcompeting the rates of decomposition pathways. For 2-pyridylboronic acids, the primary off-cycle pathway is protodeboronation, which is often rapid under standard basic, aqueous conditions.[8] Understanding this competing process is key to designing a successful reaction.

Caption: Competing reaction pathways for 2-pyridylboronic acids.

The goal is to select a catalyst system and conditions that kinetically favor the path to node C while minimizing the path to node E . This is achieved by using a highly active catalyst that operates efficiently at low temperatures, thereby reducing the thermal and temporal window for protodeboronation to occur.

Catalyst System Selection: A Rationale

The choice of palladium source and, more importantly, the supporting ligand is the single most critical factor for a successful coupling with this substrate class.

-

Palladium Precursor: Standard precursors like Pd(OAc)₂ or Pd₂(dba)₃ are primarily sources of the active Pd(0) catalyst.[2][9] While effective, their activation can be slow, providing time for the boronic acid to decompose. For challenging substrates, preformed catalysts (precatalysts) that rapidly generate the active Pd(0) species are superior.[10]

-

The Ligand (The "Brains" of the Catalyst): For challenging heteroaryl couplings, traditional ligands like PPh₃ are often inadequate.[11] The field has been revolutionized by bulky, electron-rich dialkylbiaryl phosphine ligands, pioneered by the Buchwald group. These ligands excel because:

-

Precatalysts: Modern precatalysts incorporate the ligand and a stabilizing group onto a Pd(II) center. They are often air-stable and designed for rapid, clean generation of the monoligated Pd(0) active species upon addition of a base. This rapid activation is essential for outcompeting the protodeboronation of unstable boronic acids.[10]

Table 1: Recommended Catalyst Systems for (6-Morpholinopyridin-2-yl)boronic acid Coupling

| Catalyst System Component | Recommended Choice | Typical Loading (mol% Pd) | Rationale & Key Advantages |

| Palladium Source | XPhos Pd G3 (Precatalyst) | 1 - 2 mol% | Top Recommendation. Air-stable, provides rapid generation of the active catalyst at low temperatures, specifically designed for unstable heteroaryl boronic acids.[10] |

| Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 5 mol% | Forms active catalyst in situ with an added ligand. A viable, more economical alternative, but may require higher temperatures and longer reaction times. | |

| Ligand | XPhos or SPhos | 1.2 - 2.4 (Ligand:Pd ratio) | Gold Standard Ligands. Bulky dialkylbiaryl phosphines with proven, exceptional performance in challenging heteroaryl couplings. SPhos is noted for its broad scope and high reaction rates.[11] |

The Suzuki-Miyaura Catalytic Cycle

All protocols are based on the fundamental catalytic cycle. A highly active ligand accelerates each step, particularly oxidative addition and reductive elimination.

Caption: The Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocols

Critical Prerequisite for All Protocols: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) in degassed solvents. Oxygen can irreversibly oxidize the active Pd(0) catalyst, halting the reaction.[7][12]

This protocol leverages a modern precatalyst to maximize yield and minimize decomposition by enabling the reaction to proceed at or near room temperature.[10]

-

Catalyst System: XPhos Pd G3 Precatalyst

-

Rationale: Rapid generation of the active catalyst minimizes the time the boronic acid is exposed to basic conditions before coupling, significantly suppressing protodeboronation.[10]

Materials:

-

Aryl or heteroaryl halide (1.0 equiv)

-

(6-Morpholinopyridin-2-yl)boronic acid (1.5 equiv)

-

XPhos Pd G3 (2 mol %)

-

Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

-

Solvent: Tetrahydrofuran (THF) and Water (degassed, typically 4:1 to 10:1 ratio)

Step-by-Step Procedure:

-

To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), (6-Morpholinopyridin-2-yl)boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

-

Seal the vessel with a rubber septum or a Teflon screw cap.

-

Evacuate the vessel and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.[13]

-

Through the septum, add the degassed THF, followed by the aryl halide (if liquid), and finally the degassed water.

-

Stir the reaction mixture vigorously at 40 °C (or room temperature, depending on the reactivity of the halide).

-

Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 30 minutes to a few hours.[10]

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

This protocol uses a more traditional approach of generating the catalyst in the reaction flask. It may require higher temperatures but uses less expensive, separate components.

-

Catalyst System: Pd(OAc)₂ and SPhos

-

Rationale: SPhos is an exceptionally robust and active ligand for a wide range of challenging couplings, including those involving heteroaryl substrates.[11]

Materials:

-

Aryl or heteroaryl bromide (1.0 equiv)

-

(6-Morpholinopyridin-2-yl)boronic acid (1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol %)

-

SPhos (4.8 mol %)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

Solvent: 1,4-Dioxane and Water (degassed, 4:1 ratio)

Step-by-Step Procedure:

-

To a dry Schlenk tube, add Pd(OAc)₂, SPhos, the aryl bromide (if solid), the boronic acid, and the base.

-

Seal the vessel and establish an inert atmosphere as described in Protocol 1.[13]

-

Add the degassed 1,4-dioxane, followed by the aryl bromide (if liquid), and then the degassed water.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Follow the workup and purification steps (7-10) as described in Protocol 1.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. The following table provides guidance on common issues.

Table 2: Common Problems and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst (Oxygen exposure).2. Poor quality boronic acid (degraded).3. Insufficiently active catalyst system for the specific halide. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.[7]2. Use a fresh bottle of boronic acid or verify its quality by NMR. Consider converting to a more stable pinacol ester or trifluoroborate salt.[8]3. Switch to a more active system (e.g., from Protocol 2 to Protocol 1). Use a stronger base like K₃PO₄ or Cs₂CO₃. |

| Significant Protodeboronation | 1. Reaction temperature is too high.2. Reaction time is too long.3. Catalyst activation is too slow relative to decomposition. | 1. Use the low-temperature method (Protocol 1).[10]2. Monitor the reaction closely and stop it as soon as the starting material is consumed.3. Use a precatalyst (XPhos Pd G3) for rapid initiation.[10] |

| Dehalogenation of Coupling Partner | 1. Presence of water or other proton sources.2. Side reaction pathway of the catalytic cycle. | 1. Ensure reagents and solvents are appropriately dried if using anhydrous conditions.2. This is often ligand-dependent. Switching to a different class of ligand may help, though it is less common with modern biarylphosphine systems. |

General Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

By understanding the inherent instability of the (6-Morpholinopyridin-2-yl)boronic acid and selecting a highly active, modern palladium catalyst system, researchers can reliably overcome the challenges of protodeboronation and achieve high yields of the desired cross-coupled products. The use of precatalysts that enable low-temperature reactions represents the current state-of-the-art and is the most robust strategy for success.

References

-

Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(8), 1773–1775. Available at: [Link]

-

Tyrell, J. H., & El-Hiti, G. A. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(25), 8728–8737. Available at: [Link]

-

Reddit r/Chempros Discussion. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]

-

Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

-

Posternak, G. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

-

Xu, G., et al. (2009). Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands. Organic Letters, 11(2), 381–384. Available at: [Link]

-

Baron, A., et al. (2012). Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality. New Journal of Chemistry, 36(4), 1013-1022. Available at: [Link]

-

Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. Available at: [Link]

-

Mdluli, V., et al. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 23(7), 1704. Available at: [Link]

-

Wang, Y., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 790408. Available at: [Link]

-

Leadbeater, N. E., & Williams, V. A. (2007). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Beilstein Journal of Organic Chemistry, 3, 19. Available at: [Link]

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]

-

Cervantes-Reyes, M., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(1), 53-60. Available at: [Link]

-

Mino, T., et al. (2008). Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Synlett, 2008(17), 2711-2715. Available at: [Link]

-

Cacciuttolo, B., et al. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 13(1), 183. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Ghaffari, M., et al. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry, 1000, 122889. Available at: [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

-

Jones, C. R., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 304. Available at: [Link]

-

O'Shea, D. F. (2006). Suzuki-Miyaura Cross-Coupling: Preparation of 2. Organic Syntheses, 83, 45. Available at: [Link]

-

Wang, D. Y., & Engle, K. M. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Chemical Science, 15(1), 103-108. Available at: [Link]

-

Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Available at: [Link]

-

NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Sharma, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2572. Available at: [Link]

-

Platon, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Yusuf, M., & Jayant, V. (2025). An Introduction to the Therapeutic Potential of Boronic Acid Derivatives. Journal of Engineering, Science and Sustainability, 1(1), 21-25. Available at: [Link]

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5945. Available at: [Link]

-

MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Available at: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 5. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Strategic Guide to C-H Activation: Exploring the Potential of (6-Morpholinopyridin-2-yl)boronic Acid

Introduction: The Imperative of Precision in Molecular Synthesis

In the landscape of modern organic chemistry, particularly within drug discovery and materials science, the pursuit of efficiency is paramount. Carbon-hydrogen (C-H) bond activation has emerged as a transformative strategy, offering a paradigm shift from traditional cross-coupling methods that necessitate pre-functionalized starting materials.[1] By targeting the ubiquitous C-H bond, this approach streamlines synthetic routes, enhances atom economy, and opens new avenues for late-stage functionalization of complex molecules.[2]

The central challenge in C-H activation lies in controlling regioselectivity—activating a specific C-H bond among many. This is where the concept of the "directing group" becomes critical. A directing group is a functional moiety within a substrate that coordinates to a transition metal catalyst, positioning it in close proximity to a particular C-H bond and thereby ensuring selective functionalization, most commonly at the ortho position.[2][3]

Pyridine and its derivatives are among the most powerful and widely used directing groups in this context. The nitrogen atom of the pyridine ring acts as a robust Lewis base, forming a stable cyclometalated intermediate with catalysts like palladium, which is the crucial step for subsequent C-H cleavage.[2][4] This guide focuses on a specific, yet underexplored, potential directing group: (6-Morpholinopyridin-2-yl)boronic acid .

This molecule is of significant interest for two primary reasons:

-

The Privileged Morpholine Scaffold : The morpholine moiety is a celebrated "privileged structure" in medicinal chemistry. Its incorporation into drug candidates often improves critical pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[5][6][7][8] A directing group containing this scaffold could therefore be invaluable for synthesizing novel pharmaceutical intermediates.

-

The Dual-Functionality Potential : The presence of a boronic acid at the 2-position of the directing pyridine ring introduces intriguing possibilities. While the pyridine nitrogen serves as the primary directing element, the boronic acid could potentially be leveraged for subsequent in-situ transformations, such as Suzuki-Miyaura cross-coupling, after the initial C-H functionalization step.

However, it is crucial to note a significant challenge known as the "2-pyridyl problem". 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation, which has limited their widespread application and likely explains the absence of published reports on their use as directing groups for C-H activation.[9][10]

This document, therefore, serves as a comprehensive technical and strategic guide. It provides a detailed protocol for the synthesis of (6-Morpholinopyridin-2-yl)boronic acid, outlines a prospective protocol for its use in a hypothetical C-H activation scenario, and contrasts this with a well-established protocol using a standard 2-arylpyridine directing group.

Part 1: Synthesis of (6-Morpholinopyridin-2-yl)boronic acid

The synthesis of 2-pyridylboronic acids is most reliably achieved via a halogen-metal exchange followed by borylation. The following protocol is adapted from established procedures for the synthesis of substituted 2-pyridylboronic acids.[11][12][13] The key is the initial synthesis of the 2-bromo-6-morpholinopyridine precursor.

Step 1.1: Synthesis of 2-Bromo-6-morpholinopyridine

This nucleophilic aromatic substitution reaction replaces the most activated halogen in 2,6-dibromopyridine.

-

Materials:

-

2,6-Dibromopyridine

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dibromopyridine (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water (3x) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-bromo-6-morpholinopyridine as a solid.

-

Step 1.2: Lithiation-Borylation to Yield (6-Morpholinopyridin-2-yl)boronic acid

This step must be performed under strictly anhydrous and inert conditions due to the high reactivity of the organolithium intermediate.

-

Materials:

-

2-Bromo-6-morpholinopyridine (from Step 1.1)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

-

Triisopropyl borate (B(O-iPr)₃)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

-

Protocol:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Dissolve 2-bromo-6-morpholinopyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed, indicating the formation of the 2-lithiated pyridine species. Stir for 30-60 minutes at -78 °C.

-

In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the freshly prepared lithiated pyridine solution to the triisopropyl borate solution via cannula, again maintaining a temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of 1 M HCl until the pH is approximately 2-3.

-

Stir vigorously for 1-2 hours to hydrolyze the borate ester.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether to remove non-polar impurities. The product boronic acid should remain in the aqueous layer.

-

Adjust the pH of the aqueous layer to ~7-8 with a saturated solution of sodium bicarbonate. The product may precipitate.

-

Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Due to the inherent instability of 2-pyridylboronic acids, it is often advisable to use the crude product directly in the next step after solvent removal, or to attempt purification by crystallization if a solid is obtained.

-

Part 2: Prospective Application Note - Directed C-H Arylation

This section outlines a hypothetical protocol for using (6-Morpholinopyridin-2-yl)boronic acid as a directing group for the palladium-catalyzed C-H arylation of a generic arene substrate. This is a prospective application and has not been reported in the literature; it is based on established principles of pyridine-directed C-H activation.

Concept and Rationale

The core idea is to attach the (6-Morpholinopyridin-2-yl)boronic acid moiety to a substrate via a removable tether (e.g., an amide or ester linkage). The pyridine nitrogen will then direct a palladium catalyst to the ortho C-H bond of the substrate for functionalization.

Prospective Protocol: Palladium-Catalyzed ortho-Arylation of a Benzoic Acid Derivative

-

Materials:

-

Substrate: N-(6-morpholinopyridin-2-yl)benzamide (prepared via standard amide coupling)

-

Arylating Agent: 4-Iodotoluene (or other aryl halide)

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂)

-

Oxidant: Silver(I) carbonate (Ag₂CO₃) or Benzoquinone (BQ)

-

Solvent: 1,4-Dioxane or Toluene (anhydrous)

-

Additive (optional): Pivalic acid

-

-

Protocol:

-

To an oven-dried Schlenk tube, add N-(6-morpholinopyridin-2-yl)benzamide (1.0 eq, 0.2 mmol), 4-iodotoluene (2.0 eq), Pd(OAc)₂ (5-10 mol%), and Ag₂CO₃ (2.0 eq).

-

Evacuate and backfill the tube with an inert atmosphere (Argon) three times.

-

Add anhydrous 1,4-dioxane (2.0 mL).

-

Seal the tube and place it in a preheated oil bath at 120-140 °C.

-

Stir the reaction for 24-48 hours. Monitor progress by taking aliquots and analyzing via LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Wash the Celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to isolate the ortho-arylated product.

-

The directing group can then be cleaved under standard amide hydrolysis conditions (e.g., strong acid or base) to reveal the functionalized benzoic acid.

-

Anticipated Challenges and Considerations:

-

Stability of the Directing Group: The primary concern is the stability of the boronic acid moiety under the reaction conditions. It may undergo protodeboronation or participate in unwanted side reactions. Protecting the boronic acid as a pinacol ester (BPin) or MIDA ester could enhance stability.[14]

-

Catalyst Inhibition: The boronic acid group could potentially interact with the palladium catalyst in a non-productive manner, leading to catalyst inhibition.

-

Reaction Selectivity: The boronic acid could compete with the aryl halide in the oxidative addition step, leading to a complex mixture of products.

Part 3: Established Protocol - 2-Phenylpyridine as a Directing Group

For comparison, this section provides a well-validated and widely used protocol for the palladium-catalyzed C-H arylation of 2-phenylpyridine. This serves as a benchmark for C-H activation directed by a 2-substituted pyridine.[2][15]

Protocol: Palladium-Catalyzed ortho-Arylation of 2-Phenylpyridine

-

Materials:

-

Substrate: 2-Phenylpyridine

-

Arylating Agent: 4-Iodotoluene (or other aryl halide)

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂)

-

Base: Potassium carbonate (K₂CO₃)

-

Additive: Pivalic acid (PivOH)

-

Solvent: N,N-Dimethylacetamide (DMA) or Toluene

-

-

Protocol:

-

In a sealable reaction vessel, combine 2-phenylpyridine (1.0 eq, 1.0 mmol), 4-iodotoluene (1.2-1.5 eq), Pd(OAc)₂ (2-5 mol%), K₂CO₃ (2.0 eq), and pivalic acid (30 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (Argon).

-

Add anhydrous DMA (3-5 mL).

-

Seal the vessel and heat the mixture to 130-150 °C for 12-24 hours.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-